molecular formula C16H15N3O2S2 B15154076 N-(4-methylbenzyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(4-methylbenzyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B15154076
M. Wt: 345.4 g/mol
InChI Key: UYOLKJHMJGYCHJ-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, often using thiol reagents.

    Attachment of the Acetamide Group: The acetamide group is attached via an amide bond formation, typically using acylation reagents.

    Final Coupling with 4-methylphenylmethyl Group: The final step involves coupling the intermediate with 4-methylphenylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The thienopyrimidine core is known to interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-methylphenyl)methyl]-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
  • 4-Methoxyphenethylamine
  • 2-(4-Methoxyphenyl)ethylamine
  • 4-Methoxyphenylacetonitrile

Uniqueness

N-[(4-methylphenyl)methyl]-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and the thienopyrimidine core. This structure imparts distinct biological activities and chemical reactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H15N3O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15N3O2S2/c1-10-2-4-11(5-3-10)8-17-13(20)9-23-16-18-12-6-7-22-14(12)15(21)19-16/h2-7H,8-9H2,1H3,(H,17,20)(H,18,19,21)

InChI Key

UYOLKJHMJGYCHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC=C3

Origin of Product

United States

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